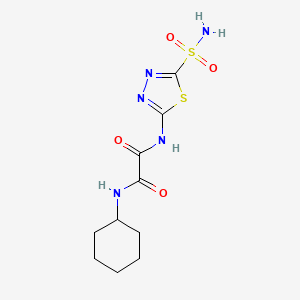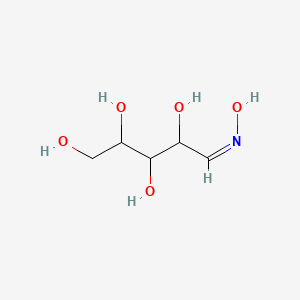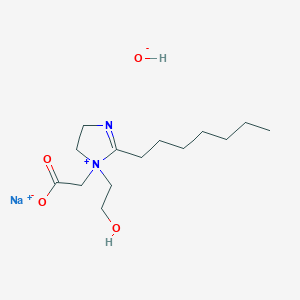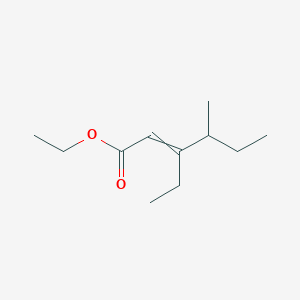![molecular formula C20H29OPSi B14172374 Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane CAS No. 922737-68-6](/img/structure/B14172374.png)
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a 2-(triethylsilyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable oxo compound and a triethylsilyl-substituted alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The oxo group and the triethylsilyl group play crucial roles in modulating the reactivity and binding affinity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the triethylsilyl group but has similar phosphorus-oxygen bonding.
Triethylsilylphosphine: Contains the triethylsilyl group but lacks the oxo and diphenyl groups.
Phosphine oxides: A broad class of compounds with varying substituents on the phosphorus atom.
Uniqueness
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is unique due to the combination of the oxo group, diphenyl groups, and the triethylsilyl-substituted ethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
922737-68-6 |
|---|---|
Formule moléculaire |
C20H29OPSi |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-diphenylphosphorylethyl(triethyl)silane |
InChI |
InChI=1S/C20H29OPSi/c1-4-23(5-2,6-3)18-17-22(21,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
Clé InChI |
FNAPIHWDGMNWLV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)

![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)

![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)
![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
